This compound is classified as a heterocyclic organic compound, specifically a pyrroloquinoxaline derivative. Its molecular structure suggests potential applications in pharmacology, particularly in the development of therapeutic agents targeting various diseases.
The synthesis of (E)-2-amino-N-hexyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves several key steps:
The reaction conditions typically include:
The molecular formula for (E)-2-amino-N-hexyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is with a molecular weight of approximately 367.5 g/mol.
Key features of the molecular structure include:
The InChI Key for this compound is CGZCKCPQKWQEJF-UHFFFAOYSA-N, and its canonical SMILES representation is CCCCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCCC)N
, which provides insight into its three-dimensional arrangement.
(E)-2-amino-N-hexyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can participate in various chemical reactions:
The choice of reagents and specific conditions will depend on the desired transformation:
The mechanism of action for (E)-2-amino-N-hexyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific biological targets:
(E)-2-amino-N-hexyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several promising applications:
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: